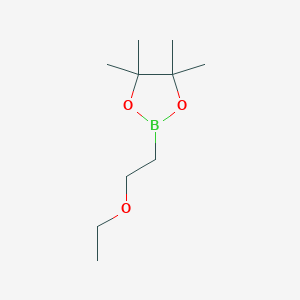
2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Ethoxyethyl acetate” is a clear, colorless liquid that is partially soluble in water . It is manufactured by the reaction of ethylene oxide with ethanol . It’s used widely in commercial and industrial applications due to its ability to dissolve chemically diverse compounds .
Synthesis Analysis
The free-radical initiated copolymerizations of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate (2-EOEMA) were carried out using 2,2-azo-bisisobutyronitrile (AIBN) as the initiator in 1,4-dioxane solutions .
Molecular Structure Analysis
The molecular formula of “2-Ethoxyethyl acetate” is C6H12O3 . For “2-Ethoxyethyl methacrylate”, the molecular formula is C8H14O3 .
Physical And Chemical Properties Analysis
“2-Ethoxyethyl acetate” has a boiling point of 156°C, a relative density of 0.9730 at 20°C, and a vapor pressure of 270 Pa at 20°C .
科学的研究の応用
Thermoelectric Materials Development
Recent advancements in poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials highlight a promising direction for the development of efficient thermoelectric systems. Systematic research has shown that PEDOT-based materials can achieve a ZT of 10−1, indicating potential for military and niche applications due to attributes like weight, size, and flexibility. Innovations in material processing and a focused approach on PEDOT could push the ZT value closer to 100, making these materials viable for broader applications (R. Yue & Jingkun Xu, 2012).
Enhancement of Thermoelectric Performance
Effective treatment methods on PEDOT:PSS, a widely recognized organic thermoelectric material, have been developed to enhance its thermoelectric performance. Polar organic solvents, non-ionic surfactant polymers, acids, alkalis, and reducing reagents have been used to improve the material's figure-of-merit (ZT). This mini-review summarizes these methods and suggests future research directions to develop more efficient organic TE materials (Zhengyou Zhu et al., 2017).
Sustainable Polymers and Functional Materials
The synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its derivatives offers a sustainable alternative to non-renewable hydrocarbon sources. This review emphasizes the potential of HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-diformylfuran, in the production of monomers, polymers, porous carbon materials, fuels, and various chemicals. The analysis predicts a significant increase in the application of these materials, highlighting their importance in future sustainable chemistry (V. M. Chernyshev et al., 2017).
Blood Compatibility Mechanisms
Poly(2-methoxyethyl acrylate) (PMEA) has demonstrated excellent blood compatibility due to its unique water structure. This review compares the water structure in hydrated PMEA with other polymers, suggesting that the specific water structure in PMEA plays a crucial role in its blood compatibility. The study highlights the importance of understanding polymer-water interactions for the development of biocompatible materials (Masaru Tanaka & A. Mochizuki, 2010).
Safety and Hazards
特性
IUPAC Name |
2-(2-ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO3/c1-6-12-8-7-11-13-9(2,3)10(4,5)14-11/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIBLPGWKZQBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCOCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

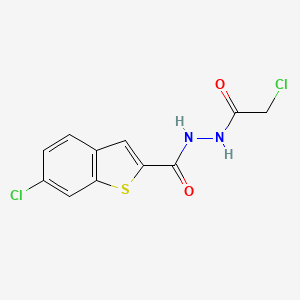
![N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2442769.png)
![2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2442770.png)
![N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2442772.png)
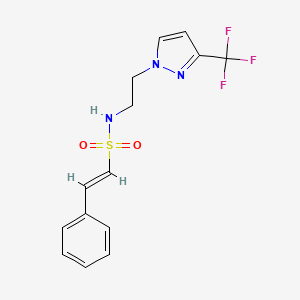
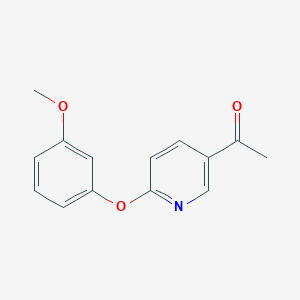
![N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide](/img/structure/B2442775.png)
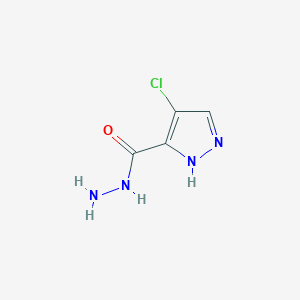

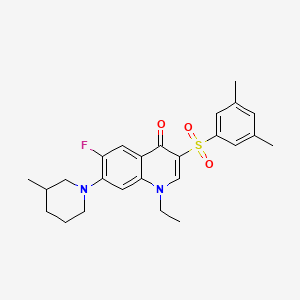
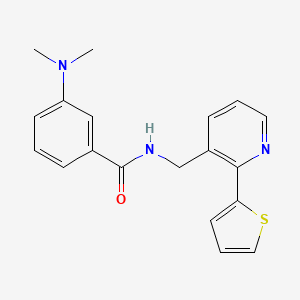
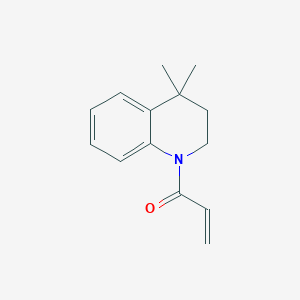

![2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B2442788.png)